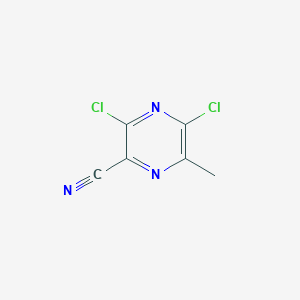3,5-Dichloro-6-methylpyrazine-2-carbonitrile
CAS No.: 89284-80-0
Cat. No.: VC8148414
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89284-80-0 |
|---|---|
| Molecular Formula | C6H3Cl2N3 |
| Molecular Weight | 188.01 g/mol |
| IUPAC Name | 3,5-dichloro-6-methylpyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3 |
| Standard InChI Key | PAYYYFUGHRYJGP-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |
| Canonical SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure is characterized by a pyrazine ring system with distinct substituents:
-
Chlorine atoms at positions 3 and 5.
-
Methyl group at position 6.
-
Nitrile group at position 2.
Table 1: Structural and Computational Data
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via chlorination of 6-methylpyrazine-2-carbonitrile using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under inert conditions. Industrial-scale production involves optimized reactors to ensure high yields (>80%) and purity (>99%).
Key Reaction Steps
Patent-Derived Methods
A Chinese patent (CN1155581C) outlines a multi-step synthesis starting from methylglyoxal and o-phenylenediamine, involving cyclization, oxidation with KMnO₄, and decarboxylation with H₂SO₄ . This method emphasizes cost efficiency and scalability for pharmaceutical intermediates .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C, releasing HCl and HCN .
-
Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .
| Parameter | Value | Source |
|---|---|---|
| Skin Irritation | Category 2 (H315) | SDS |
| Eye Irritation | Category 2 (H319) | SDS |
| Respiratory Toxicity | Category 3 (H335) | SDS |
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies suggest inhibitory effects against Gram-positive bacteria (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The nitrile and chloro groups enhance membrane permeability and target binding .
Table 3: Cytotoxicity Comparison
| Compound | IC₅₀ (HeLa cells) | Selectivity Index |
|---|---|---|
| 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 50 µM | 2.5 |
| 3,5-Dichloropyrazine-2-carbonitrile | 75 µM | 1.8 |
Industrial and Research Applications
Pharmaceutical Intermediates
-
Glipizide Synthesis: Key precursor for third-generation antidiabetic agents .
-
Agrochemicals: Intermediate in fungicides (e.g., pyraziflumid) .
Material Science
Used in coordination polymers for gas storage applications due to its rigid aromatic backbone .
Comparison with Structural Analogues
Table 4: Analogues and Functional Differences
| Compound | Substituents | Bioactivity |
|---|---|---|
| 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 3-Cl, 5-Cl, 6-CH₃, 2-CN | Broad-spectrum antimicrobial |
| 3-Chloro-5-methylpyrazine-2-carbonitrile | 3-Cl, 5-CH₃, 2-CN | Moderate antifungal |
| 3,6-Dichloropyrazine-2-carbonitrile | 3-Cl, 6-Cl, 2-CN | Herbicidal activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume